B607118 Dihydroajaconine CAS No. 1466-07-5

Dihydroajaconine

Cat. No. B607118
CAS RN: 1466-07-5
InChI Key: LAGBIQKFHSDYJZ-KCBNCMDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroajaconine is a biochemical.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

Dihydroajaconine belongs to a class of secondary metabolites known as dihydrochalcones, which are noted for their diverse health-promoting properties. Dihydrochalcones, including dihydroajaconine, have been recognized for their potent antioxidant activity and a range of pharmacological effects such as antidiabetic, antitumor, lipometabolism regulating, antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory actions. However, the development of these compounds as clinical therapeutics is restricted due to their low content in plants, limited solubility, and bioavailability. Chemomicrobial and enzymatic modifications are essential to expand the application of dihydrochalcones like dihydroajaconine in medicinal chemistry (Stompor, Broda, & Bajek-Bil, 2019).

Synthesis and Bioinspired Approach

A significant advancement in the utilization of dihydroajaconine involves its synthesis through a bioinspired approach. Researchers have developed a unified approach to synthesize different diterpenoid alkaloid skeletons, which was applied to the total synthesis of natural products like dihydroajaconine. This synthesis process is characterized by C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization, reflecting a biogenetically inspired strategy that is crucial for the development of new pharmacotherapies (Li et al., 2016).

properties

CAS RN

1466-07-5

Product Name

Dihydroajaconine

IUPAC Name

Atidane-7,15-diol, 16,17-didehydro-21-(2-hydroxyethyl)-4-methyl-, (7alpha,15beta)-

InChI

InChI=1S/C22H35NO3/c1-14-15-4-7-22(19(14)26)17(10-15)21-6-3-5-20(2,16(21)11-18(22)25)12-23(13-21)8-9-24/h15-19,24-26H,1,3-13H2,2H3/t15-,16+,17-,18+,19+,20?,21?,22+/m0/s1

InChI Key

LAGBIQKFHSDYJZ-KCBNCMDWSA-N

SMILES

CC12CCCC3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)O)CN(C2)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dihydroajaconine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroajaconine
Reactant of Route 2
Reactant of Route 2
Dihydroajaconine
Reactant of Route 3
Dihydroajaconine
Reactant of Route 4
Dihydroajaconine
Reactant of Route 5
Dihydroajaconine
Reactant of Route 6
Dihydroajaconine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.